4-(2-chloro-10H-phenothiazin-10-yl)-N,N-diethylbut-2-yn-1-amine
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Overview
Description
4-(2-chloro-10H-phenothiazin-10-yl)-N,N-diethylbut-2-yn-1-amine is a phenothiazine derivative. Phenothiazines are a class of heterocyclic compounds that have been widely studied for their diverse biological activities, including antipsychotic, antiemetic, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chloro-10H-phenothiazin-10-yl)-N,N-diethylbut-2-yn-1-amine typically involves the reaction of 10H-phenothiazine with 2-chloroacetonitrile to form 2-(10H-phenothiazin-10-yl)acetonitrile. This intermediate is then reacted with sodium azide to yield the corresponding tetrazole. Further treatment with hydrazine hydrate or hydroxylamine produces 2-(2-chloro-10H-phenothiazin-10-yl)acetimidohydrazide and 2-(2-chloro-10H-phenothiazin-10-yl)-N’-hydroxyacetimidamide, respectively .
Industrial Production Methods
Industrial production methods for phenothiazine derivatives often involve large-scale reactions under controlled conditions to ensure high yield and purity. These methods typically include the use of high-pressure reactors and automated systems to monitor reaction parameters such as temperature, pressure, and pH .
Chemical Reactions Analysis
Types of Reactions
4-(2-chloro-10H-phenothiazin-10-yl)-N,N-diethylbut-2-yn-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium azide, hydrazine hydrate.
Major Products Formed
Major products formed from these reactions include:
Sulfoxides and sulfones: Formed from oxidation reactions.
Amines: Formed from reduction reactions.
Tetrazoles and hydrazides: Formed from substitution reactions.
Scientific Research Applications
4-(2-chloro-10H-phenothiazin-10-yl)-N,N-diethylbut-2-yn-1-amine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential anticancer properties, particularly against breast cancer cell lines.
Medicine: Investigated for its antipsychotic and antiemetic effects.
Industry: Used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-(2-chloro-10H-phenothiazin-10-yl)-N,N-diethylbut-2-yn-1-amine involves binding to dopamine D1 and D2 receptors, inhibiting their activity. This action is responsible for its antipsychotic and antiemetic effects. The compound also binds to alpha-adrenergic receptors, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.
Perphenazine: Used to treat schizophrenia and severe nausea and vomiting.
Thioridazine: Known for its antipsychotic effects.
Uniqueness
4-(2-chloro-10H-phenothiazin-10-yl)-N,N-diethylbut-2-yn-1-amine is unique due to its specific structural modifications, which enhance its binding affinity to dopamine receptors and improve its pharmacokinetic properties .
Properties
Molecular Formula |
C20H21ClN2S |
---|---|
Molecular Weight |
356.9g/mol |
IUPAC Name |
4-(2-chlorophenothiazin-10-yl)-N,N-diethylbut-2-yn-1-amine |
InChI |
InChI=1S/C20H21ClN2S/c1-3-22(4-2)13-7-8-14-23-17-9-5-6-10-19(17)24-20-12-11-16(21)15-18(20)23/h5-6,9-12,15H,3-4,13-14H2,1-2H3 |
InChI Key |
ZCDCCGCDGVHTBN-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC#CCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl |
Canonical SMILES |
CCN(CC)CC#CCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl |
Origin of Product |
United States |
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